
Gemcitabine monophosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El gemcitabina monofosfato es un análogo de nucleósido y un agente quimioterapéutico. Es un derivado de gemcitabina, que se utiliza en el tratamiento de varios tipos de cáncer, incluidos el cáncer de páncreas, el cáncer de pulmón de células no pequeñas, el cáncer de mama y el cáncer de ovario . El gemcitabina monofosfato se forma cuando la gemcitabina es fosforilada por la desoxicitidina quinasa .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El gemcitabina monofosfato se sintetiza mediante la fosforilación de gemcitabina. El proceso implica el uso de desoxicitidina quinasa, que cataliza la adición de un grupo fosfato a la gemcitabina, lo que da como resultado la formación de gemcitabina monofosfato .
Métodos de Producción Industrial: En entornos industriales, el gemcitabina monofosfato se puede producir utilizando métodos enzimáticos. El proceso generalmente implica el uso de desoxicitidina quinasa recombinante en un ambiente controlado para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El gemcitabina monofosfato se somete a diversas reacciones químicas, que incluyen:
Fosforilación: Conversión a gemcitabina difosfato y gemcitabina trifosfato.
Hidrólisis: Descomposición en gemcitabina y fosfato inorgánico bajo ciertas condiciones.
Reactivos y Condiciones Comunes:
Fosforilación: Requiere desoxicitidina quinasa y trifosfato de adenosina.
Hidrólisis: Puede ocurrir en presencia de agua y enzimas específicas.
Principales Productos Formados:
- Gemcitabina difosfato
- Gemcitabina trifosfato
- Gemcitabina
- Fosfato inorgánico
Aplicaciones Científicas De Investigación
El gemcitabina monofosfato tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
- Química: Se utiliza como un compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con las enzimas .
- Biología: Se ha investigado su función en los procesos celulares, incluida la síntesis y reparación del ADN .
- Medicina: Se utiliza en el desarrollo de agentes quimioterapéuticos para el tratamiento del cáncer .
- Industria: Se emplea en la producción de sistemas de administración de fármacos dirigidos y formulaciones de nanopartículas .
Mecanismo De Acción
El gemcitabina monofosfato ejerce sus efectos interfiriendo con la síntesis de ADN. Después de la absorción en las células malignas, se fosforila para formar gemcitabina difosfato y gemcitabina trifosfato. Estos metabolitos activos reemplazan los bloques de construcción de los ácidos nucleicos durante la elongación del ADN, deteniendo el crecimiento tumoral y promoviendo la apoptosis de las células malignas . Los principales objetivos moleculares incluyen las ADN polimerasas y la ribonucleótido reductasa .
Comparación Con Compuestos Similares
El gemcitabina monofosfato es similar a otros análogos de nucleósidos, como la citarabina y la fludarabina. Tiene un espectro más amplio de actividad antitumoral y es más potente en ciertos tipos de cáncer .
Compuestos Similares:
- Citarabina
- Fludarabina
- Cladribina
- Decitabina
La estructura única del gemcitabina monofosfato, con dos átomos de flúor que reemplazan los grupos hidroxilo en la ribosa, contribuye a su mayor estabilidad y eficacia en comparación con otros análogos de nucleósidos .
Propiedades
IUPAC Name |
disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6-,7-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSFEPHISQCATF-AGPLKARSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N3Na2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638288-31-9 |
Source


|
| Record name | Gemcitabine-5'-monophosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638288319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEMCITABINE-5'-MONOPHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7O3T57O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
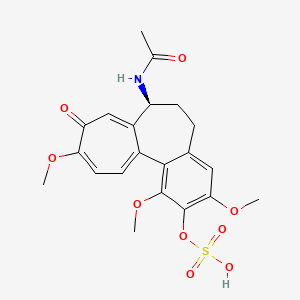

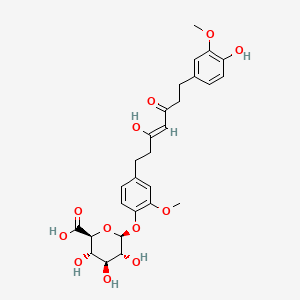

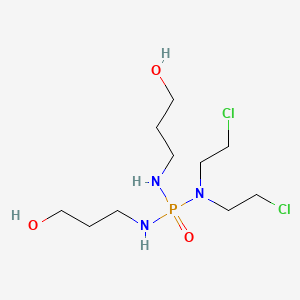
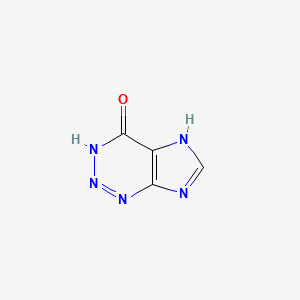


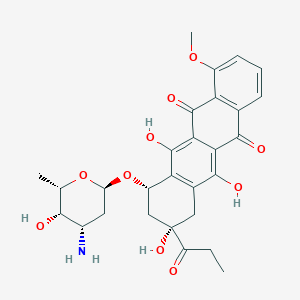

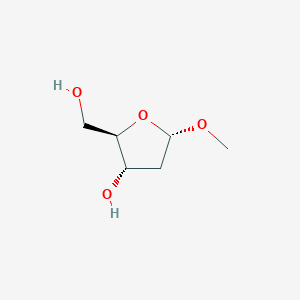
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

